molecular formula C17H13N3O5 B14394887 N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide CAS No. 88353-26-8

N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide

Cat. No.: B14394887
CAS No.: 88353-26-8
M. Wt: 339.30 g/mol
InChI Key: CGKLJOMBEYWSAR-UHFFFAOYSA-N
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Description

N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide: is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-aminophenyl)morpholine-3-one in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) . The reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed:

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of corresponding oxidized products at the phenylacetamide moiety.

Mechanism of Action

The mechanism of action of N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide is primarily associated with its interaction with γ-aminobutyric acid (GABA) ionotropic receptors . This interaction is believed to contribute to its anticonvulsant properties by modulating neurotransmitter activity in the brain. Additionally, the compound’s antimicrobial activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Uniqueness: N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide stands out due to its specific structural features, such as the nitro group on the chromen ring and the phenylacetamide moiety. These features contribute to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

88353-26-8

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

N-[4-[(3-nitro-2-oxochromen-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C17H13N3O5/c1-10(21)18-11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)25-17(22)16(15)20(23)24/h2-9,19H,1H3,(H,18,21)

InChI Key

CGKLJOMBEYWSAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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